molecular formula C18H22N4O7S B15000267 ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B15000267
M. Wt: 438.5 g/mol
InChI Key: BLNXHKOIXRMBPO-SCDVKCJHSA-N
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Description

Ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, an oxazole ring, and a carbamothioylhydrazinylidene group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, which can contribute to the development of new synthetic methodologies and materials.

    Biology: Its potential biological activity makes it a candidate for research in areas such as enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives, such as:

    Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.

    Oxazole derivatives: Compounds with oxazole rings and various functional groups.

Uniqueness

What sets ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C18H22N4O7S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-(carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H22N4O7S/c1-4-26-17(23)12-6-9(29-22-12)5-10-11(7-20-21-18(19)30)14(25-3)16-15(13(10)24-2)27-8-28-16/h7,9H,4-6,8H2,1-3H3,(H3,19,21,30)/b20-7-

InChI Key

BLNXHKOIXRMBPO-SCDVKCJHSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=S)N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=S)N

Origin of Product

United States

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